n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide
Description
n-(2-(((5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide is a methanesulfonamide derivative featuring a substituted pyrazole core. The pyrazole ring is substituted at positions 1 and 3 with methyl groups and at position 5 with a methoxy group. A methylene bridge at position 4 connects the pyrazole to an ethylamino linker, which terminates in the methanesulfonamide moiety.
Properties
Molecular Formula |
C10H20N4O3S |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
N-[2-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]ethyl]methanesulfonamide |
InChI |
InChI=1S/C10H20N4O3S/c1-8-9(10(17-3)14(2)13-8)7-11-5-6-12-18(4,15)16/h11-12H,5-7H2,1-4H3 |
InChI Key |
KBSJXTQSAAVWFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCCNS(=O)(=O)C)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide typically involves the reaction of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with an appropriate amine, followed by sulfonation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on IUPAC name; †Estimated from patent description.
Key Comparative Insights:
USP Sotalol-related compounds prioritize aromatic (benzene) frameworks, which may limit conformational flexibility compared to pyrazole-based structures .
Functional Group Influence: The 5-methoxy group on the pyrazole in the target compound could enhance metabolic stability relative to the formyl group in Sotalol Compound A, which is prone to oxidation . The ethylamino linker in the target compound contrasts with the isopropylamino group in Sotalol Compound B, suggesting differences in receptor binding kinetics and selectivity .
Pharmacological Hypotheses: The target compound’s pyrazole core may target adenosine or kinase receptors, diverging from the β-adrenergic activity of Sotalol derivatives . Example 56’s fluorophenyl and chromen groups imply kinase inhibition, a property less likely in the simpler target compound .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for pyrazole derivatives (e.g., ), using nucleophilic substitution or coupling reactions, whereas Sotalol analogs require aromatic electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
